4-(Bromomethyl)-2,1,3-benzothiadiazole

Übersicht

Beschreibung

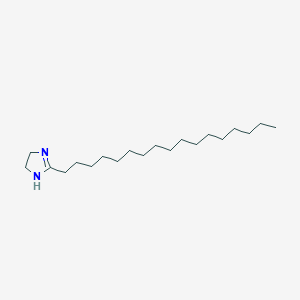

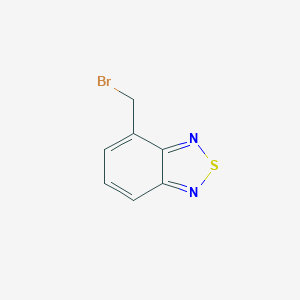

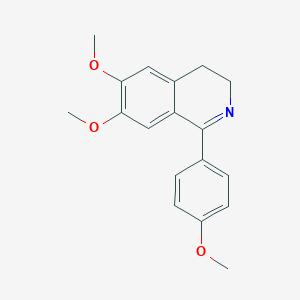

4-(Bromomethyl)-2,1,3-benzothiadiazole is a brominated derivative of benzothiadiazole, a heterocyclic compound that has gained interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromomethyl group in the molecule makes it a versatile intermediate for further chemical modifications, as it can undergo nucleophilic substitution reactions to introduce various functional groups .

Synthesis Analysis

The synthesis of brominated 2,1,3-benzothiadiazoles, including 4-(Bromomethyl)-2,1,3-benzothiadiazole, typically involves the bromination of methyl-substituted benzothiadiazoles using N-bromosuccinimide or hydrobromic acid under controlled conditions to achieve selective substitution at the desired positions 10. The process can be optimized to obtain high yields of the brominated product, which can then be used as a precursor for further chemical transformations 10.

Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)-2,1,3-benzothiadiazole and related compounds is characterized using various spectroscopic techniques, including high-resolution mass spectrometry, 1H-NMR, 13C-NMR, IR, and UV spectroscopy. These methods provide detailed information about the electronic and geometric structure of the molecule, which is essential for understanding its reactivity and properties .

Chemical Reactions Analysis

4-(Bromomethyl)-2,1,3-benzothiadiazole can participate in a variety of chemical reactions due to the presence of the reactive bromomethyl group. It can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of alkoxy-, thio-, and amino-substituted derivatives. These reactions expand the utility of the compound in synthesizing a wide range of chemical entities with potential biological and photophysical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Bromomethyl)-2,1,3-benzothiadiazole are influenced by its molecular structure. The compound exhibits specific spectroscopic characteristics that can be used to confirm its purity and identity. The introduction of substituents through chemical reactions can significantly alter its properties, such as solubility, melting point, and photophysical behavior. These changes are crucial for the compound's applications in the development of new materials, such as luminescent materials with improved optical properties and thermostability .

Wissenschaftliche Forschungsanwendungen

Luminescent Materials : Compounds based on 2,1,3-benzothiadiazole, including derivatives of 4-(Bromomethyl)-2,1,3-benzothiadiazole, have been synthesized and characterized for their efficient luminescent properties. These materials exhibit better optical properties and thermostability, making them suitable for applications in luminescent technologies (Tao et al., 2011).

Photophysical Properties : Research on 2,1,3-benzothiadiazole derivatives has shown that these compounds have high fluorescent quantum yields and exhibit different photophysical behaviors depending on their structure. This makes them candidates for testing in organic light-emitting diodes (OLEDs) (Neto et al., 2005).

Coordination Chemistry and Crystal Engineering : Functionalized 2,1,3-benzothiadiazoles have applications in metal coordination chemistry and crystal engineering of organic solids. They form complexes with metals like Zn and exhibit novel types of coordination, opening new prospects in crystal engineering (Bashirov et al., 2014).

Organic Electronics : Derivatives of 2,1,3-benzothiadiazole are used in organic electronics due to their small band gap and photovoltaic applications. They are important components in devices like solar cells and OLEDs (Wang et al., 2010).

Fluorescence Tuning : The fluorescence properties of 2,1,3-benzothiadiazoles can be effectively modulated by palladium-catalyzed C–H bond arylations. This allows for a fine-tuning of the emission colors across the visible spectrum, enhancing their utility in various luminescent applications (Idris et al., 2018).

Organic Single Crystal Properties : Single crystals of 4,7-dibromo-2,1,3-benzothiadiazole, a related compound, have shown elastic bending flexibility and crystalline-state fluorescence. This reveals new aspects of its potential use in high-performance optoelectronics (Hayashi et al., 2017).

Safety And Hazards

“4-(Bromomethyl)benzonitrile” is considered hazardous. It can cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled2. It’s advised to handle it with protective gloves/clothing/eye protection/face protection and use only outdoors or in a well-ventilated area2. However, the specific safety and hazards for “4-(Bromomethyl)-2,1,3-benzothiadiazole” are not available in the search results.

Zukünftige Richtungen

The future directions for “4-(Bromomethyl)-2,1,3-benzothiadiazole” are not clearly outlined in the available resources. However, research into similar compounds continues, and new synthesis methods and applications may be discovered in the future.

Please note that the information provided is based on the available resources and may not be fully accurate or complete for “4-(Bromomethyl)-2,1,3-benzothiadiazole”. Further research and consultation with a chemistry professional are recommended for more accurate and detailed information.

Eigenschaften

IUPAC Name |

4-(bromomethyl)-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHNCECWIKLSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379955 | |

| Record name | 4-(bromomethyl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-2,1,3-benzothiadiazole | |

CAS RN |

16405-99-5 | |

| Record name | 4-(Bromomethyl)-2,1,3-benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16405-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(bromomethyl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-4-[(4-nitrophenyl)azo]aniline](/img/structure/B93682.png)

![[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate](/img/structure/B93689.png)

![6-Azoniaspiro[5.5]undecane](/img/structure/B93692.png)